(S)-Methyl 2-isothiocyanato-2-phenylacetate
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Overview
Description
(S)-Methyl 2-isothiocyanato-2-phenylacetate is an organic compound characterized by the presence of an isothiocyanate group attached to a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-isothiocyanato-2-phenylacetate typically involves the reaction of (S)-methyl 2-amino-2-phenylacetate with a suitable isothiocyanate reagent. One common method is the reaction with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide at room temperature, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using less toxic reagents and solvents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: (S)-Methyl 2-isothiocyanato-2-phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols, forming thioureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dimethylformamide, dichloromethane, and acetonitrile.
Catalysts: Bases such as triethylamine or pyridine.
Major Products:
Thioureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
Scientific Research Applications
(S)-Methyl 2-isothiocyanato-2-phenylacetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-Methyl 2-isothiocyanato-2-phenylacetate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its biological effects .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Phenyl isothiocyanate: A simpler analog with similar reactivity but lacking the ester functionality.
Methyl 2-isothiocyanatoacetate: Similar structure but without the phenyl group, leading to different reactivity and applications.
Uniqueness: (S)-Methyl 2-isothiocyanato-2-phenylacetate is unique due to the combination of the isothiocyanate group and the phenylacetate moiety.
Properties
Molecular Formula |
C10H9NO2S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
methyl (2S)-2-isothiocyanato-2-phenylacetate |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)9(11-7-14)8-5-3-2-4-6-8/h2-6,9H,1H3/t9-/m0/s1 |
InChI Key |
SCWSLEVKFWIFPI-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1)N=C=S |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N=C=S |
Origin of Product |
United States |
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